

Comparative analysis of the spectral properties of dimethylphenol isomers

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Compound of Interest

Compound Name: *4-Iodo-2,3-dimethylphenol*

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A Comparative Guide to the Spectral Properties of Dimethylphenol Isomers

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of isomeric compounds is fundamental. Dimethylphenols, a group of six structural isomers, present a compelling case study in how subtle changes in molecular structure influence their interaction with electromagnetic radiation. This guide provides a comparative analysis of the spectral properties of 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylphenol, supported by experimental data and detailed methodologies.

Data Presentation

The following tables summarize the key spectral data for the six isomers of dimethylphenol, facilitating a direct comparison of their UV-Vis, IR, NMR, and mass spectral properties.

Table 1: UV-Vis Spectral Data of Dimethylphenol Isomers

Isomer	λ_{max} (nm)	Solvent
2,3-Dimethylphenol	271, 275	Water
2,4-Dimethylphenol	279, 285	Not Specified
2,5-Dimethylphenol	276	Alcohol-Ether
2,6-Dimethylphenol	268	Water
3,4-Dimethylphenol	278, 284	Not Specified
3,5-Dimethylphenol	275, 282	Not Specified

Table 2: Key Infrared (IR) Absorption Bands of Dimethylphenol Isomers (cm^{-1})

Isomer	O-H Stretch	C-H Stretch (Aromatic)	C=C Stretch (Aromatic)	C-O Stretch
2,3-Dimethylphenol	~3400 (broad)	~3050-3000	~1600, 1500	~1230
2,4-Dimethylphenol	~3350 (broad)	~3050-3000	~1615, 1510	~1230
2,5-Dimethylphenol	~3300 (broad)	~3050-3000	~1600, 1500	~1220
2,6-Dimethylphenol	~3600 (sharp, free), ~3400 (broad, H-bonded)	~3050-3000	~1600, 1480	~1200
3,4-Dimethylphenol	~3350 (broad)	~3050-3000	~1610, 1500	~1230
3,5-Dimethylphenol	~3350 (broad)	~3050-3000	~1600, 1470	~1210

Table 3: ^1H NMR Chemical Shifts (δ , ppm) of Dimethylphenol Isomers in CDCl_3

Isomer	-OH	Ar-H	-CH ₃
2,3-Dimethylphenol	~4.6	6.6-7.0	2.23, 2.10
2,4-Dimethylphenol	~4.5	6.6-6.9	2.21, 2.18
2,5-Dimethylphenol	~4.7	6.6-6.9	2.25, 2.15
2,6-Dimethylphenol	~4.5	6.6-7.0	2.24
3,4-Dimethylphenol	~4.6	6.5-7.0	2.21, 2.18
3,5-Dimethylphenol	~4.7	6.4-6.5	2.25

Table 4: ¹³C NMR Chemical Shifts (δ , ppm) of Dimethylphenol Isomers in CDCl₃

Isomer	C-O	Aromatic Carbons	-CH ₃
2,3-Dimethylphenol	151.8	136.9, 130.2, 125.9, 122.3, 118.4	19.9, 11.5
2,4-Dimethylphenol	151.7	131.0, 129.8, 127.1, 120.6, 115.0	20.4, 15.7
2,5-Dimethylphenol	152.6	136.6, 130.3, 123.8, 121.2, 115.6	21.0, 15.3
2,6-Dimethylphenol	152.2	128.6, 123.2	15.8
3,4-Dimethylphenol	153.8	137.9, 130.1, 128.8, 116.8, 112.9	19.4, 18.7
3,5-Dimethylphenol	155.4	139.1, 121.5, 113.8	21.4

Table 5: Key Mass Spectrometry Fragmentation Data (m/z) of Dimethylphenol Isomers

Isomer	Molecular Ion (M ⁺)	Key Fragments
2,3-Dimethylphenol	122	107 (M-15, loss of CH ₃), 77
2,4-Dimethylphenol	122	107 (M-15, loss of CH ₃), 91, 77
2,5-Dimethylphenol	122	107 (M-15, loss of CH ₃), 77
2,6-Dimethylphenol	122	107 (M-15, loss of CH ₃), 91, 77
3,4-Dimethylphenol	122	107 (M-15, loss of CH ₃), 91, 77
3,5-Dimethylphenol	122	107 (M-15, loss of CH ₃), 79, 77

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

UV-Vis Spectroscopy A solution of the dimethylphenol isomer is prepared in a suitable UV-transparent solvent, such as ethanol or water. The concentration is adjusted to yield an absorbance reading between 0.1 and 1.0. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-400 nm. The solvent is used as a reference blank. The wavelength of maximum absorbance (λ_{max}) is then determined from the resulting spectrum.

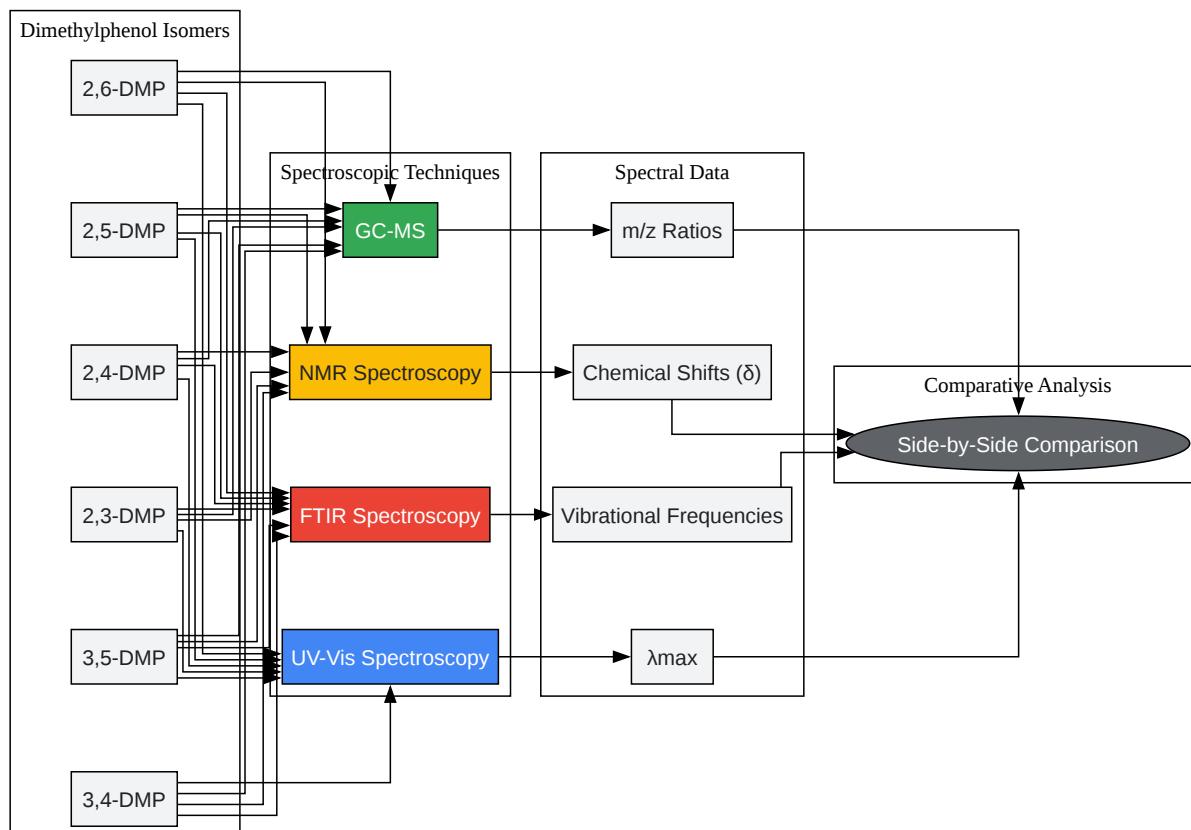
Fourier Transform Infrared (FTIR) Spectroscopy For solid samples, a small amount of the dimethylphenol isomer is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop is placed between two salt plates. The spectrum is obtained using an FTIR spectrometer, typically by averaging multiple scans to improve the signal-to-noise ratio. The spectral data is collected over the mid-infrared range (4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy A small amount of the dimethylphenol isomer is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

For ^1H NMR, parameters such as pulse width, acquisition time, and relaxation delay are optimized. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) A dilute solution of the dimethylphenol isomer is prepared in a volatile organic solvent such as dichloromethane. The sample is injected into a gas chromatograph equipped with a capillary column (e.g., a nonpolar or medium-polarity column). The GC oven temperature is programmed to increase gradually to separate the isomers. The eluting compounds are introduced into a mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratios of the fragments are detected, yielding a mass spectrum for each isomer.

Visualization



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Caption: Workflow for the comparative spectral analysis of dimethylphenol isomers.

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